molecular formula C8H7FO2 B13133174 (S)-2-Fluoro-2-phenylaceticacid

(S)-2-Fluoro-2-phenylaceticacid

Cat. No.: B13133174
M. Wt: 154.14 g/mol
InChI Key: ATPPNMLQNZHDOG-ZETCQYMHSA-N
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Description

(S)-2-Fluoro-2-phenylacetic acid is an organic compound characterized by the presence of a fluorine atom attached to the alpha carbon of a phenylacetic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Fluoro-2-phenylacetic acid typically involves the introduction of a fluorine atom into the phenylacetic acid structure. One common method is the asymmetric fluorination of phenylacetic acid derivatives using chiral catalysts. This process ensures the selective formation of the (S)-enantiomer. The reaction conditions often include the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and solvents to achieve high yields and enantioselectivity.

Industrial Production Methods

On an industrial scale, the production of (S)-2-Fluoro-2-phenylacetic acid may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Fluoro-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted phenylacetic acid derivatives.

Scientific Research Applications

(S)-2-Fluoro-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Fluoro-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-2-phenylacetic acid: The racemic mixture of the compound.

    2-Chloro-2-phenylacetic acid: A similar compound with a chlorine atom instead of fluorine.

    2-Bromo-2-phenylacetic acid: A similar compound with a bromine atom instead of fluorine.

Uniqueness

(S)-2-Fluoro-2-phenylacetic acid is unique due to its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The (S)-enantiomer may exhibit different activities compared to the racemic mixture or other halogenated derivatives, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

IUPAC Name

(2S)-2-fluoro-2-phenylacetic acid

InChI

InChI=1S/C8H7FO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)/t7-/m0/s1

InChI Key

ATPPNMLQNZHDOG-ZETCQYMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)F

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)F

Origin of Product

United States

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